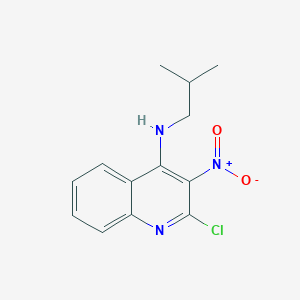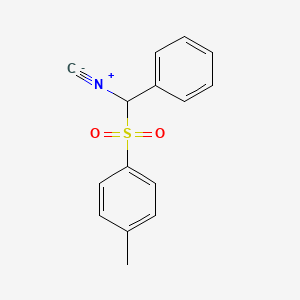
a-Tosylbenzyl isocyanide
説明
A-Tosylbenzyl isocyanide is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Organic Chemistry
- α-Tosylbenzyl isocyanide serves as a significant intermediate in organic syntheses. Key intermediates involved in its synthesis include p-toluenesulfinic acid and N-(α-tosylbenzyl)formamide. This compound is relevant for various addition, elimination, and C-sulfonation reactions in organic chemistry (Sisko et al., 2003).
Bioactive Scaffolds and Heterocycles
- α-Tosylbenzyl isocyanide, as a type of arylsulfonylmethyl isocyanide, plays a crucial role in creating biologically relevant scaffolds. It aids in the construction of various fused heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, quinolines, and natural products. This compound is essential in synthetic methodologies for producing structures like (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B (Kaur, Wadhwa, & Sharma, 2015).
Drug Discovery
- α-Tosylbenzyl isocyanide, as part of isocyanide-based multicomponent reactions (IMCRs), has been instrumental in drug discovery. IMCR-derived ligands have been used to develop agents against infectious diseases and for interfering with protein-protein interactions, targeting enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).
Metal Coordination and Catalysis
- In coordination chemistry, α-Tosylbenzyl isocyanide's metal-coordinating properties are highly valued. It has applications in metal-catalyzed C-H bond functionalization, offering efficient and versatile tools for complicated reaction setups in organic synthesis, drug discovery, and materials science (Song & Xu, 2017).
Biologically Active Compounds
- α-Tosylbenzyl isocyanide and related compounds have shown potential as antibacterial, antifungal, antimalarial, antifouling, and antitumoral agents. They have also been used in designing drugs due to their unique metal-coordinating pharmacophores (Massarotti et al., 2021).
Isocyanide Multicomponent Reactions for Encoded Library Synthesis
- α-Tosylbenzyl isocyanide is part of isocyanide multicomponent reactions used in DNA-encoded combinatorial synthesis, playing a significant role in the broad and diverse coverage of chemical space in drug discovery (Kunig et al., 2019).
作用機序
Target of Action
The primary targets of α-Tosylbenzyl isocyanide are essential metabolic enzymes involved in bacterial pathogens . Specifically, it has been found to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
α-Tosylbenzyl isocyanide interacts with its targets through covalent modifications. In-depth studies with the recombinant enzymes demonstrated concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This covalent mode of action highlights the versatility of the functional group, making it a useful tool for the development of innovative antibiotics .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway . The fatty acid biosynthetic process is crucial for the production of lipids in bacteria, while the hexosamine pathway is involved in the production of amino sugars. The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of α-Tosylbenzyl isocyanide is currently limited. It’s worth noting that isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists
Result of Action
The result of α-Tosylbenzyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes, leading to the inhibition of bacterial growth .
生化学分析
Biochemical Properties
a-Tosylbenzyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify essential metabolic enzymes, such as those involved in the fatty acid biosynthetic process and the hexosamine pathway . These interactions often occur at the active site cysteines of the enzymes, leading to functional inhibition. The compound’s reactivity and ability to form stable complexes with biomolecules make it a valuable tool in studying enzyme functions and metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metabolic enzymes can lead to the destabilization and dysregulation of proteins related to targeted pathways . This can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis. Additionally, this compound’s impact on gene expression can further modulate cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to covalently bind to biomolecules, particularly enzymes. This binding often occurs at the catalytic site, leading to enzyme inhibition or activation . The compound’s reactivity with active site cysteines is a key feature of its mechanism of action. By modifying these critical residues, this compound can disrupt enzyme functions and alter metabolic pathways. Additionally, the compound’s impact on gene expression can further influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its activity over extended periods under controlled conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses leading to minimal impact on cellular functions, while higher doses can result in significant biochemical changes . At high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound’s ability to covalently modify metabolic enzymes, such as those in the fatty acid biosynthetic process and the hexosamine pathway, highlights its role in regulating metabolic flux and metabolite levels . These interactions can lead to changes in metabolic pathways, affecting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while its reactivity with biomolecules can facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and regulation.
特性
IUPAC Name |
1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCBVOPJSHLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 | |
| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


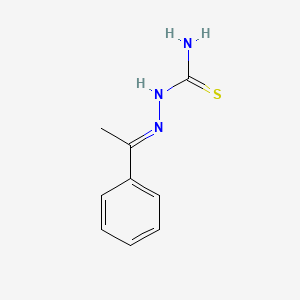
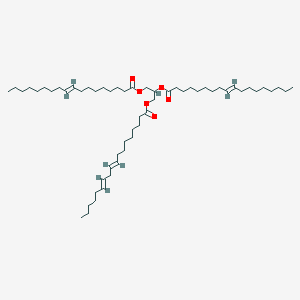
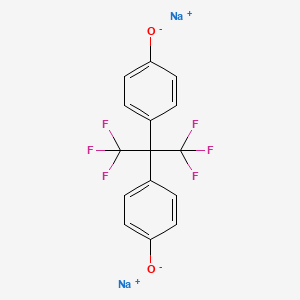
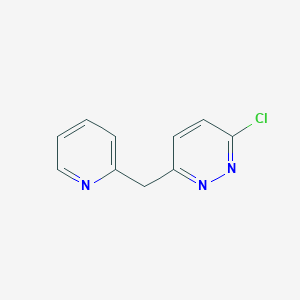
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
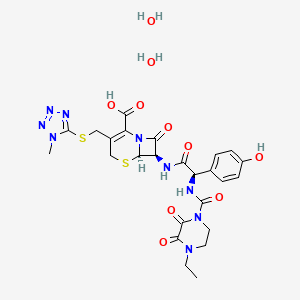
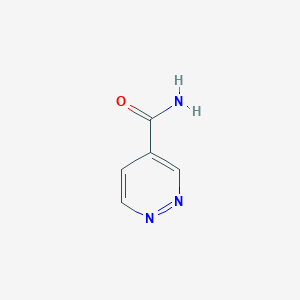
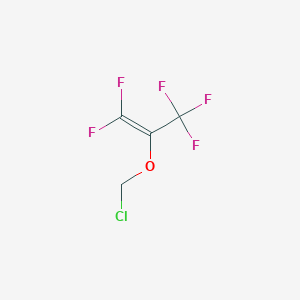
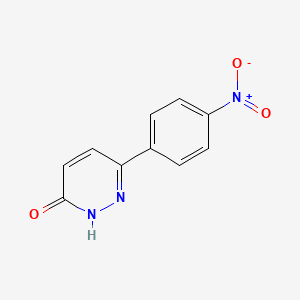
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
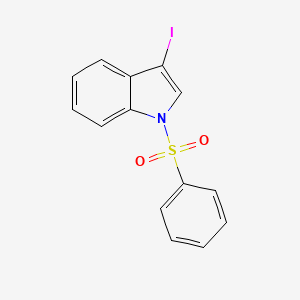
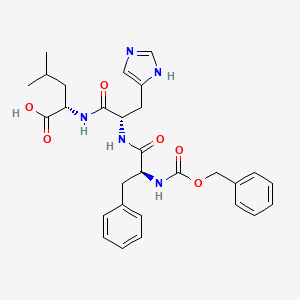
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
